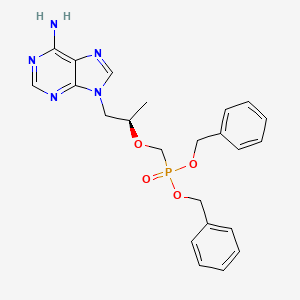
Dibenzyloxy Tenofovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyloxy Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate, and its derivatives have been developed to improve pharmacokinetic properties and reduce side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyloxy Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes alkylation, esterification, and phosphorylation reactions. Key intermediates such as ®-propylene carbonate and tosylated diethyl (hydroxymethyl)phosphonate are used in the synthesis .
Industrial Production Methods: Industrial production of Tenofovir and its derivatives, including this compound, often employs flow chemistry techniques to enhance yield and reduce solvent usage. This method allows for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzyloxy Tenofovir undergoes various chemical reactions, including:
Oxidation: Conversion to its active diphosphate form.
Reduction: Reduction of intermediate compounds during synthesis.
Substitution: Nucleophilic substitution reactions during the formation of phosphonate esters
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride and diethyl (hydroxymethyl)phosphonate
Major Products: The major product formed from these reactions is the active diphosphate form of this compound, which is pharmacologically active against HIV and hepatitis B .
Wissenschaftliche Forschungsanwendungen
Dibenzyloxy Tenofovir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogs and their reactivity.
Biology: Investigated for its antiviral properties and mechanism of action.
Medicine: Used in the development of antiretroviral therapies for HIV and hepatitis B.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in analytical methods .
Wirkmechanismus
Dibenzyloxy Tenofovir exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. Once activated by bi-phosphorylation, it competes with deoxyadenosine 5’-triphosphate, causing chain termination and inhibiting viral DNA synthesis . This mechanism is similar to other nucleotide analog reverse transcriptase inhibitors but with improved pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir with similar antiviral activity but higher nephrotoxicity.
Tenofovir Alafenamide: Another prodrug with better renal safety and bone density profiles compared to Tenofovir Disoproxil Fumarate
Uniqueness: Dibenzyloxy Tenofovir stands out due to its improved pharmacokinetic properties, reduced side effects, and enhanced stability in plasma. These attributes make it a promising candidate for long-term antiretroviral therapy .
Eigenschaften
Molekularformel |
C23H26N5O4P |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C23H26N5O4P/c1-18(12-28-16-27-21-22(24)25-15-26-23(21)28)30-17-33(29,31-13-19-8-4-2-5-9-19)32-14-20-10-6-3-7-11-20/h2-11,15-16,18H,12-14,17H2,1H3,(H2,24,25,26)/t18-/m1/s1 |
InChI-Schlüssel |
KVVVIYQPQFZDJU-GOSISDBHSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
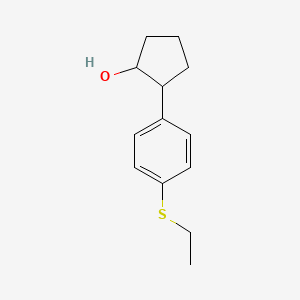
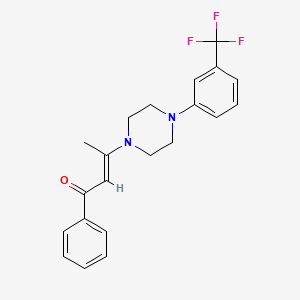
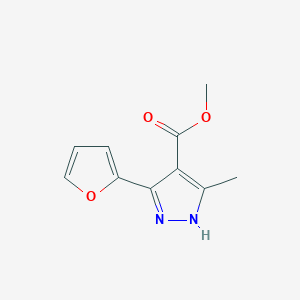
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
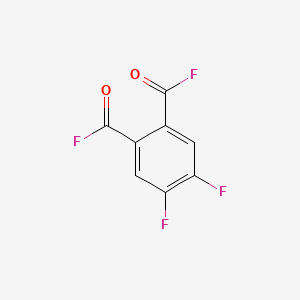
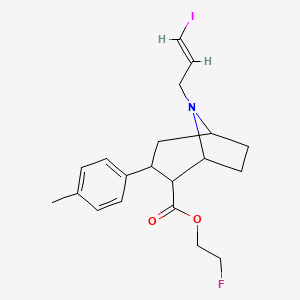
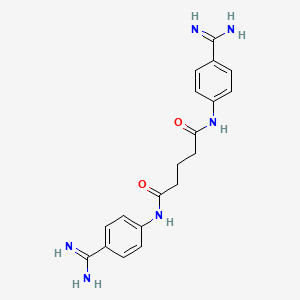
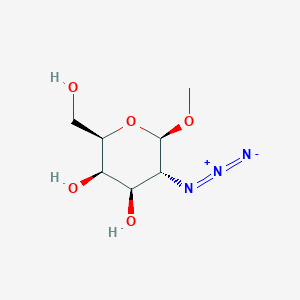
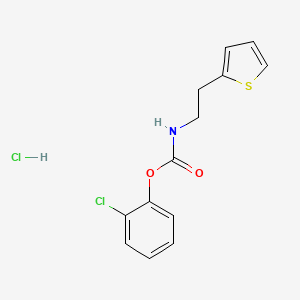
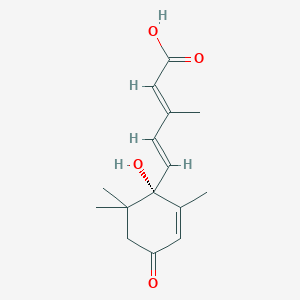
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
